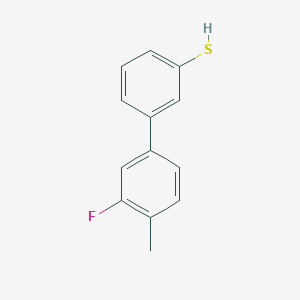

3-(3-Fluoro-4-methylphenyl)thiophenol

Description

3-(3-Fluoro-4-methylphenyl)thiophenol (CAS: 1467061-13-7) is a fluorinated aromatic thiol with a molecular formula of C₇H₆FSCH₃. This compound features a thiophenol group (-SH) attached to a 3-fluoro-4-methylphenyl substituent. Its synthesis typically involves regioselective coupling reactions, such as those described for fluorophenyl acrylates (e.g., Ethyl (E)-3-(3-fluoro-4-methylphenyl)acrylate, SI-30), which utilize palladium-catalyzed cross-coupling or sulfur nucleophile substitutions under controlled conditions . The compound’s purity (>95%) and structural specificity make it valuable in pharmaceutical intermediates and materials science .

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FS/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMVHSYENBLJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)thiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)thiophenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)thiophenol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluoro and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of 3-(3-Fluoro-4-methylphenyl)thiophenol and Analogues

| Compound | pKa (Thiol Group) | Solubility (Ethanol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | ~6.2 (estimated) | Moderate | -F, -CH₃ at para/meta | Drug synthesis, catalysis |

| Thiophenol (C₆H₅SH) | 6.2 | High | None | Gold dissolution, ligands |

| 2-Methylbenzene-1-thiol | ~5.8 | Moderate | -CH₃ at ortho | Flavorants, polymers |

| 2,3-Dimethyl-4-(trifluoromethylthio)phenol | ~4.5 | Low | -CF₃S, -CH₃ at ortho/meta | Agrochemicals |

- Electronic Effects: The electron-withdrawing fluorine and electron-donating methyl group in this compound create a polarized aromatic system, enhancing thiolate formation compared to unsubstituted thiophenol . This contrasts with 2,3-Dimethyl-4-(trifluoromethylthio)phenol, where the -CF₃S group significantly lowers pKa (~4.5), increasing acidity and nucleophilicity .

- Solubility: Unlike thiophenol, which dissolves readily in ethanol, the fluorinated and methylated derivatives exhibit reduced solubility due to increased hydrophobicity .

Biological Activity

3-(3-Fluoro-4-methylphenyl)thiophenol is an organic compound with significant potential in biological applications due to its unique structural characteristics. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H11FS

- Molecular Weight : 232.29 g/mol

- Functional Groups : Thiol (-SH), Fluorine (F), Methyl (CH₃)

The compound features a thiophenol moiety, which is known for its reactivity due to the presence of the thiol group. The substitution of a fluorine and a methyl group on the phenyl ring influences its electronic properties and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially modifying their function.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, including tyrosinase, which is crucial in melanin production and implicated in various skin disorders.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing notable inhibition at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Studies

- Tyrosinase Inhibition Study :

-

In Vivo Anti-inflammatory Study :

- An animal model was used to assess the anti-inflammatory effects of this compound. Results showed a significant reduction in paw edema in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory conditions.

Structure-Activity Relationship (SAR)

The presence of both the fluorine and methyl groups on the phenyl ring significantly influences the biological activity of this compound. Comparative studies with similar compounds have highlighted that variations in substitution patterns lead to different levels of enzyme inhibition and antimicrobial activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Tyrosinase Inhibition |

| 3-(4-Fluoro-3-methylphenyl)thiophenol | 20 | Tyrosinase Inhibition |

| 4-(Trifluoromethyl)thiophenol | 25 | Tyrosinase Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.